molecular formula C22H26N6O4S B2459892 4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1235653-85-6

4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2459892
CAS RN: 1235653-85-6
M. Wt: 470.55
InChI Key: AADHFTJCXXPSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is mentioned in a patent titled “PIPERAZINE DERIVATIVES AS MAGL INHIBITORS” by Hoffmann-La Roche Inc . The patent provides new heterocyclic compounds having the general Formula (I), or a pharmaceutically acceptable salt thereof . The compound “4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is one of these heterocyclic compounds .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of compounds related to 4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide. These studies are crucial for understanding the chemical properties and potential applications of such compounds in medicinal chemistry. For example, Cheng De-ju et al. (2015) explored the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting the importance of active groups like pyridine, benzenesulfonyl, and bromine atom in the prevention of HIV-1 infection (Cheng De-ju, 2015).

Antimicrobial and Antifungal Applications

Several studies have demonstrated the antimicrobial and antifungal potential of compounds related to 4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide. For instance, Divyesh Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, which showed significant antimicrobial activity against a range of bacteria and fungi (Divyesh Patel et al., 2012). This suggests the potential of these compounds in developing new antimicrobial agents.

Anticancer Activity

The search for effective anticancer agents has also included derivatives of 4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide. A. Rehman et al. (2018) investigated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer properties, identifying several compounds with promising activity against various cancer cell lines (A. Rehman et al., 2018).

Corrosion Inhibition

Research has extended into the application of such compounds in corrosion inhibition. S. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron, revealing the potential of these compounds in protecting metals from corrosion (S. Kaya et al., 2016).

properties

IUPAC Name

4-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-4-20-24-21(25-32-20)17-7-10-19(23-15-17)27-11-13-28(14-12-27)22(29)16-5-8-18(9-6-16)33(30,31)26(2)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADHFTJCXXPSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.